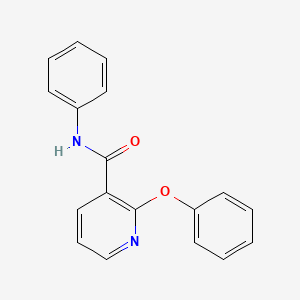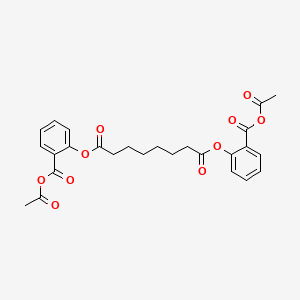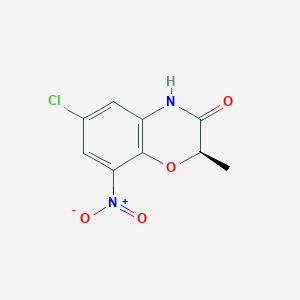
3-Hydroxy-1,4-diphenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,4-diphenylpentan-1-one is a chemical compound with the molecular formula C₁₅H₁₄O₂ It is characterized by a hydroxyl group (-OH) attached to the third carbon atom of a pentane chain, which also has phenyl groups attached to the first and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,4-diphenylpentan-1-one typically involves the following steps:
Phenyl Grignard Reaction: The reaction starts with the formation of phenyl magnesium bromide (PhMgBr) by reacting bromobenzene with magnesium in anhydrous ether.
Ketone Formation: The phenyl Grignard reagent is then reacted with a suitable ketone, such as acetone, to form a tertiary alcohol intermediate.
Hydroxylation: The tertiary alcohol is subjected to hydroxylation to introduce the hydroxyl group at the desired position, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-1,4-diphenylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-3-one (a ketone) or this compound-3-oic acid (a carboxylic acid).
Reduction: Formation of 3-Hydroxy-1,4-diphenylpentane (an alcohol) or 3-Hydroxy-1,4-diphenylpentane (an alkane).
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,4-diphenylpentan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1,4-diphenylpentan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1,4-diphenylpentan-1-one is unique due to its specific structural features. Similar compounds include:
3-Hydroxy-1,4-diphenylbutan-1-one: Similar structure but with a shorter carbon chain.
4-Hydroxy-1,3-diphenylbutan-1-one: Similar hydroxyl and phenyl positions but different carbon chain length.
3-Hydroxy-1,4-diphenylhexan-1-one: Similar structure but with an additional carbon in the chain.
These compounds differ in their physical and chemical properties, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
259825-69-9 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
3-hydroxy-1,4-diphenylpentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(14-8-4-2-5-9-14)16(18)12-17(19)15-10-6-3-7-11-15/h2-11,13,16,18H,12H2,1H3 |
InChI-Schlüssel |
PMGJOPWECLIMHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)


![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)


![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
